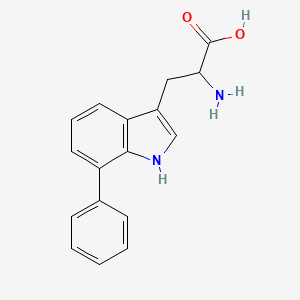

7-phenyl-DL-Tryptophan

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H16N2O2 |

|---|---|

Peso molecular |

280.32 g/mol |

Nombre IUPAC |

2-amino-3-(7-phenyl-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C17H16N2O2/c18-15(17(20)21)9-12-10-19-16-13(7-4-8-14(12)16)11-5-2-1-3-6-11/h1-8,10,15,19H,9,18H2,(H,20,21) |

Clave InChI |

SFMXERXHLMKNPQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=CC3=C2NC=C3CC(C(=O)O)N |

Origen del producto |

United States |

Spectroscopic and Structural Elucidation Studies of 7 Phenyl Dl Tryptophan

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 7-phenyl-DL-tryptophan in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and establishing the connectivity between atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and environment of different protons in the molecule. For 7-phenyl-DL-tryptophan, one would expect to see distinct signals for the amino acid backbone protons (α-H, β-H₂), the indole (B1671886) N-H proton, and aromatic protons from both the indole and phenyl rings. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.

2D NMR: To assemble the full structure, 2D NMR experiments are critical:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would reveal correlations between the α-H and β-H₂ protons of the alanine (B10760859) side chain, as well as couplings between adjacent aromatic protons on both the indole and phenyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). hmdb.cayoutube.com It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting different molecular fragments. sdsu.eduprinceton.edu Key HMBC correlations would be expected from the β-protons to carbons in the indole ring and, most importantly, from indole protons (e.g., H-4, H-6) to carbons of the C-7 phenyl substituent, confirming its point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is valuable for determining the molecule's preferred conformation in solution.

Due to the scarcity of published experimental data for 7-phenyl-DL-tryptophan, the following table represents predicted ¹³C NMR chemical shifts based on data from L-tryptophan and known substituent effects. chemicalbook.com

Interactive Table 1: Predicted ¹³C NMR Chemical Shifts for 7-Phenyl-DL-Tryptophan

| Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~173-175 | Carboxylic acid carbon. |

| Cα | ~55-57 | Alpha-carbon of the amino acid. |

| Cβ | ~27-29 | Beta-carbon of the amino acid side chain. |

| C-2 | ~123-125 | Indole ring carbon adjacent to NH. |

| C-3 | ~109-111 | Indole ring carbon. |

| C-3a | ~127-129 | Indole ring junction carbon. |

| C-4 | ~118-120 | Indole ring carbon. |

| C-5 | ~119-121 | Indole ring carbon. |

| C-6 | ~121-123 | Indole ring carbon. |

| C-7 | ~135-137 | Indole carbon attached to the phenyl group (deshielded). |

| C-7a | ~136-138 | Indole ring junction carbon. |

| Phenyl C-1' | ~140-142 | Phenyl carbon attached to the indole ring. |

| Phenyl C-2'/6' | ~128-130 | Ortho-phenyl carbons. |

| Phenyl C-3'/5' | ~129-131 | Meta-phenyl carbons. |

| Phenyl C-4' | ~127-129 | Para-phenyl carbon. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn confirms the molecular formula of 7-phenyl-DL-tryptophan (C₁₇H₁₆N₂O₂). The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides insight into the compound's structure through fragmentation analysis. nih.gov In electrospray ionization (ESI), the molecule would typically be observed as a protonated species, [M+H]⁺. Collision-induced dissociation of this ion would likely lead to characteristic fragmentation patterns observed in other tryptophan derivatives. nih.govnih.gov

Expected Fragmentation Pathways:

Loss of H₂O and CO: A common fragmentation for amino acids is the neutral loss of water and carbon monoxide from the carboxylic acid group.

Cleavage of the Alanine Side Chain: The bond between the α- and β-carbons (N-Cα bond) can cleave, leading to a characteristic fragment ion with a spiro[cyclopropane-indolium] backbone. nih.gov

Formation of the Indolyl-methyl Cation: Cleavage of the Cα-Cβ bond would generate a stable cation corresponding to the 7-phenyl-indole-3-methylene moiety.

Interactive Table 2: Predicted HRMS Data for 7-Phenyl-DL-Tryptophan

| Parameter | Predicted Value | Purpose |

| Molecular Formula | C₁₇H₁₆N₂O₂ | Elemental composition. |

| Exact Mass | 280.1212 | Calculated for the neutral molecule. nih.gov |

| [M+H]⁺ (protonated) | 281.1285 | Ion observed in positive mode ESI-HRMS. |

| Key Fragment 1 | [M+H - HCOOH]⁺ | Loss of formic acid from the amino acid portion. |

| Key Fragment 2 | [C₁₆H₁₃N₂]⁺ | Ion resulting from cleavage of the alanine side chain. |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a racemic (DL) compound, the crystal structure often shows specific packing arrangements of the two enantiomers. researchgate.net

Analysis of DL-tryptophan has shown that the racemic structure can be more efficiently packed than the pure enantiomers due to specific hydrogen bonding patterns. researchgate.netresearchgate.net In the case of 7-phenyl-DL-tryptophan, the introduction of the bulky phenyl group at the 7-position would significantly influence the crystal packing. It would likely lead to π-π stacking interactions between the phenyl and indole rings of adjacent molecules, in addition to the hydrogen bonding network formed by the amino and carboxyl groups. The crystal structure would confirm the trans or gauche conformation of the side chain relative to the indole ring, a key feature observed in other amino acid structures. researchgate.net

Interactive Table 3: Anticipated Crystallographic Parameters for 7-Phenyl-DL-Tryptophan

| Parameter | Expected Information | Reference/Comparison |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) | Common for racemic compounds. researchgate.net |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit. |

| Z' (Molecules per ASU) | ≥1 | Indicates the number of molecules in the asymmetric unit. |

| Hydrogen Bonding | N-H···O and O-H···N interactions | Defines the primary intermolecular network. researchgate.net |

| π-π Stacking | Inter-ring distances and angles | Interactions involving indole and phenyl rings. |

| Dihedral Angles | (e.g., Cα-Cβ-C3-C2) | Determines the side-chain conformation. |

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Stereoisomeric Characterization

However, CD spectroscopy is the ideal tool to confirm the presence of both enantiomers and to characterize them individually if they can be separated. The individual L- and D-enantiomers of 7-phenyl-tryptophan would be expected to produce mirror-image CD spectra. researchgate.net The near-UV CD spectrum (250-320 nm) would be dominated by transitions of the indole and phenyl chromophores, which are sensitive to their local environment and conformation. sci-hub.stnih.gov The far-UV region (below 240 nm) would show intense bands related to the peptide backbone and aromatic transitions. nih.gov

Analysis of the separated enantiomers would allow for the assignment of absolute configuration based on comparison with the known CD spectra of D- and L-tryptophan. researchgate.net

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. acs.org By modeling the structure of 7-phenyl-DL-tryptophan, it is possible to calculate its expected vibrational and electronic spectra, which can then be compared with experimental results to support structural assignments. nih.gov

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. nih.gov For 7-phenyl-DL-tryptophan, this would help in assigning specific absorption bands to functional group vibrations, such as the N-H stretches of the amine and indole, the C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending modes of the aromatic rings. researchgate.net

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. iosrjournals.orgresearchgate.net The aromatic indole and phenyl moieties are the primary chromophores. Calculations would predict the energies of the π → π* transitions, helping to interpret the experimental UV-Vis spectrum and understand how the phenyl substituent perturbs the electronic structure of the parent tryptophan molecule. nih.govnih.gov

Interactive Table 4: Key Vibrational Frequencies and Electronic Transitions Predicted by DFT

| Spectrum | Feature | Predicted Wavenumber/Wavelength | Vibrational/Electronic Mode |

| IR/Raman | N-H Stretch (Amine) | ~3300-3400 cm⁻¹ | Stretching vibration of the primary amine. |

| IR/Raman | N-H Stretch (Indole) | ~3400-3500 cm⁻¹ | Stretching vibration of the indole N-H. |

| IR/Raman | C=O Stretch | ~1700-1750 cm⁻¹ | Stretching vibration of the carboxylic acid carbonyl. |

| IR/Raman | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Ring stretching modes of indole and phenyl groups. |

| UV-Vis | ¹Lₐ Band | ~270-280 nm | π → π* transition in the indole chromophore. |

| UV-Vis | ¹Bₐ, ¹Bₑ Bands | ~210-230 nm | Higher energy π → π* transitions. |

Quantum Chemical Calculations for Photophysical Properties and Excited State Dynamics

While specific quantum chemical calculations for 7-phenyl-DL-tryptophan are not extensively available in the public domain, the photophysical properties and excited-state dynamics of this molecule can be reasonably predicted by drawing parallels with the well-studied parent molecule, tryptophan, and other substituted indole derivatives. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have proven to be powerful tools in elucidating the electronic transitions and de-excitation pathways of such aromatic amino acids. nih.govnih.govacs.org

Theoretical investigations into tryptophan reveal that its low-energy absorption spectrum is dominated by two main π → π* electronic transitions, leading to the ¹Lₐ and ¹Lₑ excited states. aip.org The relative ordering and mixing of these states are highly sensitive to the local environment and substitution on the indole ring. aip.org The ¹Lₐ state is characterized by a larger change in dipole moment upon excitation and is more sensitive to solvent polarity, while the ¹Lₑ state is generally less polar. aip.org

For 7-phenyl-DL-tryptophan, the introduction of a phenyl group at the 7-position of the indole ring is expected to significantly perturb the electronic structure of the chromophore. This substitution will likely lead to a red-shift in the absorption and fluorescence spectra due to the extension of the π-conjugated system. The phenyl substituent can also influence the relative energies of the ¹Lₐ and ¹Lₑ states, potentially altering the photophysical behavior, including the fluorescence quantum yield and lifetime.

The excited-state dynamics of tryptophan and its derivatives are complex, involving processes such as intersystem crossing to the triplet state, and non-radiative decay pathways. researchgate.net For 7-phenyl-DL-tryptophan, the additional phenyl ring could introduce new decay channels, such as intramolecular energy transfer or enhanced intersystem crossing, which would affect its fluorescence properties.

To provide a more quantitative, albeit illustrative, understanding, the following tables present hypothetical data for the calculated photophysical properties of 7-phenyl-DL-tryptophan, based on typical values for tryptophan and the expected effects of phenyl substitution. These values would be the target of future computational studies.

Table 1: Predicted Vertical Excitation Energies and Oscillator Strengths for 7-Phenyl-DL-Tryptophan

| Excited State | Transition | Predicted Vertical Excitation Energy (eV) | Predicted Oscillator Strength (f) |

| S₁ | π → π* (¹Lₐ-like) | 4.10 | 0.12 |

| S₂ | π → π* (¹Lₑ-like) | 4.55 | 0.18 |

Note: These are hypothetical values and are intended for illustrative purposes only, pending experimental or detailed computational verification.

Table 2: Predicted Fluorescence Properties of 7-Phenyl-DL-Tryptophan in a Nonpolar Solvent

| Property | Predicted Value |

| Emission Maximum (nm) | ~340 |

| Fluorescence Quantum Yield (Φf) | ~0.10 |

| Fluorescence Lifetime (τf, ns) | ~2.5 |

Note: These are hypothetical values and are intended for illustrative purposes only, pending experimental or detailed computational verification.

Further detailed computational studies employing methods like CASSCF/CASPT2 would be invaluable in precisely determining the photophysical parameters and mapping the complex excited-state potential energy surfaces of 7-phenyl-DL-tryptophan, offering deeper insights into its unique electronic behavior. nih.govacs.org

Analytical Quantification and Advanced Characterization of 7 Phenyl Dl Tryptophan

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile compounds like tryptophan and its derivatives. nih.gov Method development focuses on achieving optimal separation from impurities and, in the case of racemic mixtures, from the corresponding enantiomer.

Reverse-phase HPLC (RP-HPLC) is widely employed for the analysis of tryptophan and its analogues due to its compatibility with aqueous mobile phases and the hydrophobicity of the indole (B1671886) ring. nih.gov The separation is typically achieved on octadecyl silica (B1680970) (ODS or C18) columns. nih.gov

The inherent fluorescence of the tryptophan indole ring provides a highly sensitive and selective means of detection. nih.gov The excitation wavelength is generally set around 280-285 nm, with emission monitored at approximately 340-360 nm. nih.gov Spectrophotometric (UV) detection is also commonly used, often at wavelengths between 210 and 280 nm, though it offers less selectivity compared to fluorometry. nih.gov

Method validation for a specific compound like 7-phenyl-DL-tryptophan would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC-fluorescence method for tryptophan in cereals demonstrated a run time of under 10 minutes using a simple mobile phase of acetonitrile (B52724) and acetate (B1210297) buffer. nih.gov

Table 1: Typical RP-HPLC Parameters for Tryptophan Derivative Analysis

| Parameter | Typical Setting/Value | Source(s) |

|---|---|---|

| Column | C18 (Octadecyl Silica), e.g., 4.6 x 250 mm, 5 µm | nih.govnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (ACN) and an aqueous buffer (e.g., acetate, formate, or phosphate (B84403) buffer) | nih.govsielc.com |

| Flow Rate | 0.8 - 1.5 mL/min | nih.gov |

| Detection | Fluorometric: Excitation (λex) ~285 nm, Emission (λem) ~350 nm Spectrophotometric (UV): ~220 nm or ~280 nm | nih.govnih.gov | | Analysis Time | < 15 minutes | nih.govresearchgate.net |

Assessing the enantiomeric purity of 7-phenyl-DL-tryptophan requires chiral chromatography to separate the D- and L-enantiomers. This is critical as the biological activity of enantiomers can differ significantly. youtube.com The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). yakhak.org

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for resolving a wide range of chiral compounds, including amino acid derivatives. yakhak.org Another approach involves Cinchona alkaloid-based zwitterionic CSPs, which have demonstrated efficient enantiomeric separation of various tryptophan derivatives without the need for prior chemical derivatization. nih.gov These separations are achieved by creating a transient diastereomeric complex between the analyte enantiomer and the chiral selector of the CSP, leading to different retention times. youtube.com The elution order of the enantiomers can be inverted by using a CSP with the opposite chiral configuration. youtube.com

For example, studies have shown successful separation of monosubstituted tryptophan enantiomers using a CHIRALPAK® ZWIX(+) column with a mobile phase of methanol (B129727)/water containing formic acid and diethylamine, achieving separation factors (α) greater than 1.25. nih.gov

Table 2: Chiral HPLC Conditions for Tryptophan Enantiomer Separation

| Parameter | Typical Setting/Value | Source(s) |

|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Zwitterionic (e.g., Cinchona alkaloid-based) | yakhak.orgnih.gov | | Mobile Phase | Normal Phase: Hexane/2-Propanol mixtures Reversed-Phase/Polar Organic: Methanol/Water or Acetonitrile with additives (e.g., formic acid, diethylamine) | yakhak.orgnih.gov | | Detection | UV at 230 nm or 254 nm | nih.gov | | Principle | Formation of transient diastereomeric complexes with the CSP | youtube.comyoutube.com |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

For the analysis of 7-phenyl-DL-tryptophan at very low concentrations, particularly within complex biological matrices like plasma or tissue, UHPLC-MS/MS is the method of choice. mdpi.com Its superior sensitivity and selectivity allow for accurate trace-level quantification. youtube.com

The primary challenge in analyzing biological samples is the presence of interfering substances such as proteins, lipids, and salts, which can cause matrix effects and interfere with accurate quantification. researchgate.net Therefore, meticulous sample preparation is essential. Protein precipitation using organic solvents like acetonitrile or methanol is a common first step. researchgate.net

UHPLC systems utilize columns with smaller particle sizes (<2 µm), enabling faster analyses and higher resolution compared to conventional HPLC. lcms.cz The coupling to a tandem mass spectrometer, typically a triple quadrupole (QQQ), allows for highly selective detection using Multiple Reaction Monitoring (MRM). frontiersin.org In MRM, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of 7-phenyl-tryptophan) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances selectivity. frontiersin.org

Table 3: UHPLC-MS/MS Method Optimization for Trace Analysis in Biological Samples

| Parameter | Optimization Strategy | Source(s) |

|---|

| Sample Preparation | Protein Precipitation (e.g., with acetonitrile, methanol) Solid-Phase Extraction (SPE) for cleanup and concentration | researchgate.net | | Chromatography | UHPLC with sub-2 µm particle columns for rapid, high-resolution separation | lcms.cz | | Ionization | Heated Electrospray Ionization (HESI) in positive or negative mode | diva-portal.org | | MS Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | frontiersin.org | | Internal Standard | Use of a stable isotope-labeled (e.g., ¹³C, ²H) analogue of the analyte to correct for matrix effects and procedural losses | nih.gov |

A validated UHPLC-MS/MS method provides reliable quantitative data. Validation is performed according to regulatory guidelines and assesses linearity, LOD, LOQ, precision, and accuracy. mdpi.com Quantitative analysis of tryptophan metabolites in human plasma has achieved low limits of quantification, often in the range of 1 to 200 ng/mL. rsc.orgresearchgate.net

Validation studies for similar analytes report intra- and inter-day precision with coefficients of variation (CV) of less than 15% and accuracy within 85-115% of the nominal value. mdpi.comrsc.org Semi-quantitative methods can also be employed, providing valuable comparative data, especially when a certified reference standard for the specific analyte is unavailable. researchgate.netrsc.org These methods have been shown to provide results comparable to fully quantitative approaches for assessing metabolic changes. rsc.org

Table 4: Performance Characteristics of Validated UHPLC-MS/MS Methods for Tryptophan Metabolites

| Validation Parameter | Typical Performance | Source(s) |

|---|---|---|

| Limit of Quantification (LOQ) | 0.5 - 200 ng/mL (analyte and matrix dependent) | rsc.orgresearchgate.net |

| Linearity (R²) | > 0.99 | researchgate.net |

| Intra-day Precision (CV%) | < 15% (typically < 10%) | mdpi.comresearchgate.net |

| Inter-day Precision (CV%) | < 15% | mdpi.comrsc.org |

| Accuracy (% Recovery) | 85% - 115% | mdpi.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids like 7-phenyl-DL-tryptophan are non-volatile and must be chemically modified into volatile derivatives prior to GC analysis. mdpi.com Silylation is a common derivatization technique, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility. mdpi.comnih.gov

Following derivatization, the sample is injected into the gas chromatograph. Separation occurs in a capillary column, often a 5%-phenyl-95%-dimethylpolysiloxane phase, based on the boiling point and polarity of the derivatives. hmdb.ca The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragmentation pattern provides a characteristic mass spectrum that can be used for identification and quantification. mdpi.com

A study on tryptophan metabolites in serum and cerebrospinal fluid utilized microextraction followed by silylation and GC-MS analysis. nih.gov This method achieved LOQ values of 0.4–0.5 µM with good precision and accuracy, demonstrating the viability of GC-MS for such analyses after appropriate sample preparation and derivatization. mdpi.comnih.gov

Table 5: Typical GC-MS Parameters for Derivatized Tryptophan Analysis

| Parameter | Typical Setting/Value | Source(s) |

|---|---|---|

| Derivatization | Silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form volatile TMS derivatives | mdpi.comnih.gov |

| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5ms) | hmdb.ca |

| Carrier Gas | Helium | N/A |

| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.com |

| Detection | Mass Spectrometry (MS) in Scan or Selected Ion Monitoring (SIM) mode | mdpi.com |

Capillary Electrophoresis and Ion Exchange Chromatography Applications for Amino Acid Separation

The separation and quantification of individual amino acids from complex mixtures are crucial in various scientific disciplines. Capillary electrophoresis (CE) and ion exchange chromatography (IEC) are powerful techniques utilized for this purpose, each operating on different separation principles.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For the separation of amino acid enantiomers, such as the D- and L-forms of tryptophan and its derivatives, chiral selectors are incorporated into the background electrolyte.

A study on the chiral separation of DL-tryptophan and DL-phenylalanine employed a mixture of β-Cyclodextrin (β-CD) and a chiral ionic liquid, [TBA][L-ASP], as selectors. nih.gov This method achieved successful enantioseparation in under 6 minutes with high efficiency. nih.gov Optimal separation was achieved using a background electrolyte composed of 15 mm sodium tetraborate, 5 mm β-CD, and 4 mm of the chiral ionic liquid at a pH of 9.5 and an applied voltage of 10 kV. nih.gov Such a method could be adapted for the chiral resolution of 7-phenyl-DL-tryptophan, distinguishing between its D and L enantiomers.

The versatility of CE allows for the analysis of underivatized amino acids, simplifying sample preparation. mdpi.comoup.com Different CE methods have been developed for the rapid analysis of various amino acids in different matrices, from plant foliage to biological fluids. oup.comnih.gov For instance, a rapid capillary zone electrophoresis (CZE) method was used to determine amino acids in herring during ripening, demonstrating the technique's utility in food science. mdpi.com

Key Parameters in Capillary Electrophoresis of Amino Acids:

| Parameter | Description | Relevance to 7-phenyl-DL-Tryptophan |

|---|---|---|

| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. Its composition and pH are critical for separation. | The pH of the BGE will determine the charge of the amino and carboxyl groups of 7-phenyl-DL-tryptophan, influencing its migration time. |

| Chiral Selector | A component added to the BGE to enable the separation of enantiomers. | Essential for separating the D- and L-isomers of 7-phenyl-DL-tryptophan. Cyclodextrins and chiral ionic liquids are potential candidates. nih.gov |

| Applied Voltage | The electric field strength across the capillary, which drives the separation. | Higher voltages can lead to faster separations but may also generate Joule heating, affecting resolution. |

| Capillary Dimensions | The length and internal diameter of the fused-silica capillary. | Longer capillaries can provide higher resolution but result in longer analysis times. |

Ion Exchange Chromatography (IEC):

Ion exchange chromatography separates molecules based on their net charge at a specific pH. bitesizebio.comthermofisher.com The stationary phase consists of a resin with charged functional groups. bitesizebio.com For amino acid separation, either a cation or an anion exchange resin can be used.

The principle of IEC relies on the isoelectric point (pI) of the amino acid—the pH at which it has no net charge. bitesizebio.com In a buffer with a pH below its pI, an amino acid will be positively charged and bind to a cation exchange resin. Conversely, in a buffer with a pH above its pI, it will be negatively charged and bind to an anion exchange resin. bitesizebio.comthermofisher.com Elution of the bound amino acids is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. harvardapparatus.com

While specific IEC methods for 7-phenyl-DL-tryptophan are not detailed in the literature, the established principles for separating tryptophan and other amino acids are directly applicable. nih.gov For instance, the separation of lysine, an essential amino acid, from a fermentation broth is a common industrial application of IEC. youtube.com The charge of 7-phenyl-DL-tryptophan would be influenced by its alpha-amino and alpha-carboxyl groups, as well as any potential influence from the phenyl-substituted indole ring.

Types of Ion Exchange Resins for Amino Acid Separation:

| Resin Type | Functional Group Charge | Binds | Elution Strategy |

|---|---|---|---|

| Cation Exchange | Negative | Positively charged molecules (cations) | Increase pH or salt concentration |

| Anion Exchange | Positive | Negatively charged molecules (anions) | Decrease pH or salt concentration |

Radiometric Techniques for Labeled Compound Detection (e.g., using PET precursors)

Radiometric techniques are highly sensitive methods used to detect and quantify compounds that have been labeled with a radioactive isotope. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide.

In the context of tryptophan and its derivatives, PET imaging is used to study their uptake and metabolism in various physiological and pathological processes, including cancer. nih.gov The development of fluorine-18 (B77423) ([¹⁸F]) labeled tryptophan derivatives has been a significant area of research due to the favorable half-life of ¹⁸F (109.7 minutes) compared to carbon-11 (B1219553) (20.4 minutes). acs.org

While studies specifically on 7-phenyl-DL-tryptophan are not available, research on other 7-substituted tryptophan analogues provides a strong basis for the potential application of these techniques. For example, 7-[¹⁸F]fluoroethoxy-DL-tryptophan and 5-hydroxy-7-[¹⁸F]fluorotryptophan have been synthesized and evaluated as potential PET radiotracers. nih.govnih.gov The synthesis of these compounds involves the radiofluorination of precursor molecules. nih.gov

The detection and quantification of these radiolabeled compounds are typically performed using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) coupled with a radioactivity detector. nih.gov These methods are used to determine the radiochemical yield (RCY) and radiochemical purity of the synthesized tracer. nih.gov

Examples of ¹⁸F-Labeled Tryptophan Derivatives for PET Imaging:

| Compound | Precursor Type | Radiochemical Yield (RCY) | Radiochemical Purity | Reference |

|---|---|---|---|---|

| 4/6/7-[¹⁸F]Fluoroethoxy-DL-tryptophan | Not specified | 8-18% (decay corrected) | ≥95% (HPLC) | nih.gov |

| 5-Hydroxy-7-[¹⁸F]fluorotryptophan | Boronate precursor | 29 ± 4% | Not specified | nih.gov |

| 6-[¹⁸F]Fluoro-L-tryptophan | Not specified | 15.8 ± 4% | >99% (HPLC) | nih.gov |

These radiometric techniques would be invaluable for preclinical studies involving a radiolabeled version of 7-phenyl-DL-tryptophan to investigate its biodistribution, transport, and metabolic fate in vivo.

Computational Modeling and Theoretical Investigations of 7 Phenyl Dl Tryptophan

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It has become a primary tool for predicting the geometric, electronic, and thermodynamic properties of complex organic molecules like 7-phenyl-DL-tryptophan.

Molecular Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. DFT calculations are employed to perform geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like 7-phenyl-DL-tryptophan, this involves not just optimizing a single structure but also performing a conformational analysis to identify various stable conformers and their relative energies.

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Substituted Indole (B1671886) Derivatives (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (Indole) | 1.37 - 1.41 | C-N-C (Indole) | 108 - 110 |

| C-N (Indole) | 1.37 - 1.38 | C-C-C (Phenyl) | 119 - 121 |

| C-C (Inter-ring) | 1.48 - 1.50 | N-Cα-Cβ | 110 - 112 |

| Cα-Cβ | 1.53 - 1.55 | Cα-C-O | 115 - 118 |

Note: This table presents typical data ranges derived from DFT studies on related aromatic amino acids and substituted indoles. Actual values for 7-phenyl-DL-tryptophan would require a specific DFT calculation.

Electronic Properties and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For 7-phenyl-DL-tryptophan, DFT calculations can map the distribution of these orbitals. The HOMO is typically localized on the electron-rich indole nucleus, while the LUMO may be distributed across the aromatic system. The phenyl substituent can modulate these energy levels. Studies on related aromatic amino acids show that π → π* excitations localized in the aromatic rings are dominant. nih.gov The addition of the phenyl ring creates a larger conjugated π-system, which is expected to lower the HOMO-LUMO gap compared to unsubstituted tryptophan, potentially increasing its reactivity.

Table 2: Calculated Electronic Properties of Aromatic Amino Acids (Illustrative Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| Ionization Potential | 6.0 to 7.0 |

Note: These values are representative for aromatic amino acids. nih.gov Specific calculations for 7-phenyl-DL-tryptophan are needed for precise data.

Thermochemical Calculations and Reaction Pathway Analysis

DFT can also be used to calculate important thermochemical properties, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These values are essential for predicting the spontaneity of reactions and the stability of the molecule at different temperatures. By calculating these properties for reactants, transition states, and products, entire reaction pathways can be mapped out. This allows for a theoretical investigation of, for example, the metabolic fate of 7-phenyl-DL-tryptophan or its mechanism of action if it were to act as an enzyme inhibitor. While specific reaction pathway analyses for 7-phenyl-DL-tryptophan are not widely published, the methodology is well-established for other complex organic molecules. acs.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, typically water.

For 7-phenyl-DL-tryptophan, MD simulations can elucidate how the molecule tumbles and rotates in solution and how the flexible side chain explores different conformations. researchgate.net A key aspect would be the interaction of the hydrophobic phenyl and indole rings with water molecules, leading to specific hydration patterns that influence the molecule's solubility and aggregation properties. researchgate.netnih.gov Furthermore, MD simulations are invaluable for studying how the molecule might bind to a protein, showing the dynamic process of entering a binding site and the stability of the resulting complex. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net To build a QSAR model, one needs a set of molecules with known activities. Descriptors representing various physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are calculated for each molecule.

While a specific QSAR study focused solely on 7-phenyl-DL-tryptophan is unlikely, it could be included in a larger dataset of tryptophan derivatives to develop a model for a particular biological target, such as an enzyme or receptor. researchgate.netnih.gov The model could then be used to predict the activity of other, unsynthesized tryptophan analogs, guiding the design of more potent compounds. The structural and electronic descriptors derived from DFT calculations would serve as valuable input for such a QSAR model.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ejournals.ca This method is extensively used in drug discovery to screen virtual libraries of compounds against a protein target to identify potential drug candidates.

For 7-phenyl-DL-tryptophan, docking studies could be performed to investigate its potential to bind to various protein targets. For instance, given its structural similarity to tryptophan, it could be docked into the active site of enzymes that process tryptophan, such as tryptophan hydroxylase or indoleamine 2,3-dioxygenase. nih.gov The docking algorithm would predict the binding pose and calculate a scoring function to estimate the binding affinity. These studies could reveal key interactions, such as hydrogen bonds between the amino and carboxyl groups and the protein, and π-π stacking interactions involving the indole and phenyl rings. researchgate.net Such insights are critical for understanding its potential biological role and for designing derivatives with improved binding characteristics.

Table 3: Example Molecular Docking Results for Tryptophan Derivatives against a Protein Target (Illustrative Data)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| L-Tryptophan | -7.2 | TYR 235, SER 337 |

| 7-Phenyl-DL-Tryptophan (Hypothetical) | -8.5 | TYR 235, PHE 340, LEU 245 |

Note: Data for L-Tryptophan and Bacoside A3 are from studies on Tryptophan Hydroxylase. researchgate.netnih.gov The result for 7-phenyl-DL-tryptophan is hypothetical, illustrating the expected outcome of a docking study.

Advanced Quantum Chemical Methods for Mechanistic Insights

The unique structural characteristic of 7-phenyl-DL-tryptophan, featuring a phenyl group appended to the indole ring, presents intriguing questions regarding its electronic behavior and reactivity. Advanced computational methods are indispensable for elucidating these properties at a molecular level. Quantum chemical calculations offer a powerful lens to explore the excited-state dynamics and potential enzymatic transformations of this modified amino acid.

CASSCF/CASPT2 for Excited State Characterization and Photochemical Pathways

The study of how molecules interact with light is fundamental to understanding processes like fluorescence and photochemical reactions. For aromatic amino acids, this is particularly important for their roles as intrinsic fluorescent probes in proteins. nih.gov High-level multiconfigurational quantum chemical methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (CASPT2), are essential for accurately describing the electronic excited states and their decay pathways. acs.org

These ab initio methods are employed to interpret absorption spectra and investigate the photochemistry of the lowest-lying excited states. nih.gov The process typically involves first determining the molecule's ground-state (S₀) and excited-state (S₁) geometries using CASSCF. acs.org Subsequently, the dynamic electron correlation effects, which are crucial for obtaining accurate energy values, are incorporated using the CASPT2 method. acs.org

For a molecule like 7-phenyl-DL-tryptophan, this approach would focus on the two key chromophoric units: the indole moiety and the attached phenyl group. In native tryptophan, the lowest energy excited states (S₁ and S₂) are primarily π → π* transitions localized within the indole ring. acs.orgnih.gov Upon absorbing UV light, the main photoresponse is driven by this indole chromophore. nih.govnih.gov The presence of the 7-phenyl substituent introduces a second chromophore. The photophysical properties of phenylalanine, for instance, are controlled by its benzene (B151609) ring. acs.org

A CASPT2//CASSCF investigation of 7-phenyl-DL-tryptophan would aim to characterize the excited states arising from both the indole and phenyl rings. It would calculate the vertical excitation energies and the oscillator strengths, which determine the intensity of light absorption. The analysis would reveal whether the excited states are localized on one of the rings or if they have charge-transfer character, involving electron density moving from one ring to the other.

Minimum energy path (MEP) computations could then be performed to map the decay mechanisms of these excited states. acs.org A key area of investigation would be the potential for energy transfer between the two aromatic systems and how the phenyl group might alter the known photochemical pathways of the tryptophan core, such as fluorescence emission or non-radiative decay.

| Chromophore | Excited State | Transition Type | Calculated Vertical Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|---|

| Indole | S₁ | π → π | ~4.3 | ~0.1 |

| Indole | S₂ | π → π | ~4.8 | ~0.2 |

| Phenyl (Benzene) | S₁ | π → π* | ~4.9 | ~0.0 |

Note: This table is illustrative, based on published data for tryptophan and benzene, to show the type of results generated by CASPT2 calculations. acs.orgnih.gov Actual values for 7-phenyl-DL-tryptophan would require specific computation.

QM/MM Approaches for Simulating Enzymatic Reactions and Radical Intermediates

To understand how 7-phenyl-DL-tryptophan might behave within the complex environment of an enzyme active site, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are the computational tool of choice. nsf.govacs.org These simulations allow for the study of bond-breaking and bond-forming processes by treating the most critical region of the system with accurate but computationally expensive QM methods, while the surrounding protein and solvent are described by more efficient MM force fields. nsf.govnih.gov

This partitioning strategy elegantly balances computational cost with accuracy, making simulations of large biomolecular systems feasible. acs.org The QM region typically includes the substrate (7-phenyl-DL-tryptophan) and the side chains of key amino acid residues directly involved in the catalytic reaction. nih.gov The interaction between the QM and MM regions is handled through an embedding scheme, where the electronic structure of the QM region is polarized by the point charges of the MM atoms. nsf.gov

A hypothetical QM/MM study could, for example, investigate the mechanism of an enzyme like tryptophan lyase acting on 7-phenyl-DL-tryptophan. In the known reaction with L-tryptophan, the enzyme uses a radical S-adenosyl-L-methionine (SAM) cofactor to initiate the reaction by abstracting a hydrogen atom, leading to the formation of a substrate radical. rsc.org A QM/MM simulation could model this initial hydrogen abstraction step and the subsequent fate of the resulting radical intermediate.

Calculations would focus on determining the structures of transition states and intermediates along the reaction pathway and calculating the corresponding free energy barriers. acs.orgnih.gov This would provide mechanistic insights into how the 7-phenyl substituent influences the reaction. For instance, the phenyl group could sterically hinder the substrate's binding in the active site or electronically stabilize or destabilize key radical intermediates, thereby altering the reaction kinetics compared to the native substrate. By computing the potential of mean force (PMF) along a chosen reaction coordinate, researchers can identify the rate-limiting step of the proposed enzymatic mechanism. acs.orgresearchgate.net

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| 1 | Hydrogen abstraction from the amino group | ~13 |

| 2 | Cα-Cβ bond cleavage of the substrate radical | ~8 |

| 3 | Product formation/release | ~20 |

Note: This table is illustrative, based on published data for the tryptophan lyase (NosL) mechanism, to show the type of results generated by QM/MM simulations. rsc.org Actual values for 7-phenyl-DL-tryptophan would require specific computation.

Preclinical Biological and Biochemical Investigations of 7 Phenyl Dl Tryptophan

In Vitro Cellular Assays for Investigating Biological Responses

In vitro cellular assays are fundamental tools to assess the biological effects of a novel compound like 7-phenyl-DL-tryptophan. These assays would provide initial insights into how the compound interacts with living cells and influences their key functions.

Assessment of Cellular Metabolic Activity and Pathway Perturbations

Furthermore, more sophisticated techniques like metabolomics could be utilized to obtain a comprehensive profile of metabolic changes. By analyzing the levels of various metabolites in cells exposed to the compound, scientists could identify specific pathways that are perturbed. For instance, alterations in the levels of intermediates in glycolysis, the citric acid cycle, or amino acid metabolism would provide clues about the compound's mechanism of action. Given that tryptophan itself is a precursor for important metabolites like serotonin (B10506) and kynurenine (B1673888), it would be crucial to investigate whether 7-phenyl-DL-tryptophan interferes with these pathways. nih.govdovepress.com

Impact on Cell Growth Dynamics in Research Models

The effect of 7-phenyl-DL-tryptophan on cell proliferation and viability would be a critical area of investigation. Cell counting, colony formation assays, and real-time cell analysis systems could be used to monitor cell growth over time in the presence of varying concentrations of the compound. For example, studies on other tryptophan analogs have demonstrated that modifications to the tryptophan structure can lead to antiproliferative effects in cancer cell lines. nih.govnih.gov Therefore, it would be pertinent to test 7-phenyl-DL-tryptophan against a panel of cancer cell lines to determine if it possesses any cytotoxic or cytostatic properties.

A hypothetical data table for such an investigation might look like this:

Table 1: Hypothetical IC₅₀ Values of 7-Phenyl-DL-Tryptophan in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| SGC7901 | Gastric Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

This table is for illustrative purposes only. No actual data for 7-phenyl-DL-tryptophan is available.

Membrane Interaction Studies (e.g., using intrinsic tryptophan fluorescence)

The intrinsic fluorescence of the tryptophan indole (B1671886) ring is a powerful tool for studying interactions with biological membranes. nih.govnih.govcambridge.orgresearchgate.net Since 7-phenyl-DL-tryptophan contains this fluorophore, its interaction with model membranes (e.g., liposomes) or cellular membranes could be investigated. Changes in the fluorescence emission spectrum, such as a blue shift or quenching, upon addition of membranes would indicate the insertion of the phenyl-indole moiety into the lipid bilayer. nih.gov

These studies could help determine the compound's ability to cross cell membranes and its potential to disrupt membrane integrity or function. The position and nature of substituents on the tryptophan ring are known to influence membrane interactions. nih.gov The presence of the phenyl group at the 7-position could significantly alter its membrane-binding properties compared to native tryptophan.

Enzyme Modulation Profiling in Biochemical Systems

To further elucidate the mechanism of action of 7-phenyl-DL-tryptophan, its effects on specific enzymes and biochemical pathways would need to be assessed in controlled, cell-free environments.

Recombinant Enzyme Assays for Inhibition or Activation

Given that 7-phenyl-DL-tryptophan is an analog of a natural amino acid, it is plausible that it could interact with enzymes that utilize tryptophan as a substrate or regulator. Key enzymes in the tryptophan metabolic pathways, such as tryptophan hydroxylase (TPH) and indoleamine 2,3-dioxygenase (IDO), would be primary targets for investigation. jci.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govmdpi.comcapes.gov.brebi.ac.uk

Recombinant forms of these enzymes could be used in in vitro assays to determine if 7-phenyl-DL-tryptophan acts as a substrate, an inhibitor, or an activator. For example, its potential to inhibit TPH could have implications for serotonin synthesis, while inhibition of IDO could modulate immune responses. nih.govmdpi.com

A hypothetical data table summarizing such findings might be presented as follows:

Table 2: Hypothetical Enzyme Inhibition Profile of 7-Phenyl-DL-Tryptophan

| Enzyme | Pathway | Hypothetical Activity |

| Tryptophan Hydroxylase (TPH) | Serotonin Synthesis | Data Not Available |

| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine Pathway | Data Not Available |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine Metabolism | Data Not Available |

This table is for illustrative purposes only. No actual data for 7-phenyl-DL-tryptophan is available.

Cell-Free System Investigations of Biochemical Pathways

Cell-free systems, such as cell lysates or reconstituted biochemical pathways, offer a platform to study the effect of 7-phenyl-DL-tryptophan on a series of interconnected enzymatic reactions without the complexity of a whole-cell environment. For example, one could investigate its impact on protein synthesis by adding it to an in vitro translation system. It would be important to determine if 7-phenyl-DL-tryptophan can be incorporated into nascent polypeptide chains in place of tryptophan, which could lead to the production of dysfunctional proteins.

Microbial Biotransformation and Metabolism Studies

The intestinal microbiota possesses a vast enzymatic repertoire capable of metabolizing a wide array of dietary components, including amino acids. Tryptophan, an essential aromatic amino acid, is a key substrate for microbial metabolism, leading to the production of a diverse range of bioactive molecules that can significantly influence host physiology. nih.govfrontiersin.org While direct evidence for the microbial metabolism of 7-phenyl-DL-tryptophan is not available, the well-characterized pathways of tryptophan metabolism by gut bacteria offer a basis for hypothesizing its potential biotransformation.

Studies using in vitro models of the human gut, including fecal cultures and isolated bacterial strains, have been instrumental in elucidating the metabolic fate of tryptophan. These investigations have demonstrated that various species within the gut microbiota can convert tryptophan into a variety of indolic compounds. nih.govnih.gov

The primary pathways of microbial tryptophan metabolism include:

Indole Pathway: Tryptophanase, an enzyme expressed by a variety of bacterial species including Escherichia coli, catalyzes the conversion of tryptophan to indole, pyruvate, and ammonia. wikipedia.org

Indole-3-Acetic Acid (IAA) Pathway: Several bacterial species, including members of the genera Clostridium and Bacteroides, can produce IAA from tryptophan through various intermediates such as indole-3-pyruvic acid and tryptamine. nih.govnih.gov

Indole-3-Propionic Acid (IPA) Pathway: Clostridium sporogenes is a key bacterium known to metabolize tryptophan to IPA, a potent antioxidant. nih.govwikipedia.org This conversion involves the reduction of the side chain.

Indole-3-Lactic Acid (ILA) Pathway: Certain species, particularly from the Bifidobacterium and Lactobacillus genera, can transform tryptophan into ILA. nih.gov

Given the structural similarity of 7-phenyl-DL-tryptophan to tryptophan, it is plausible that it could be a substrate for some of these enzymatic pathways. The presence of the bulky phenyl group at the 7-position of the indole ring would likely influence the substrate specificity and catalytic efficiency of the involved enzymes. For instance, tryptophan 2,3-dioxygenase (TDO) is selective for the L-enantiomer of tryptophan, while indoleamine 2,3-dioxygenase (IDO) exhibits a broader substrate range, including D-tryptophan and other indole derivatives. nih.govnih.gov The DL-form of 7-phenyl-tryptophan suggests that different enantiomers might be metabolized through distinct pathways or by different microbial species.

Table 1: Representative In Vitro Bioconversion of Tryptophan by Isolated Gut Bacterial Strains

| Bacterial Strain | Key Metabolite(s) Produced from Tryptophan | Reference |

| Clostridium sporogenes | Indole-3-propionic acid (IPA), Phenylpropionic acid (PPA), 4-Hydroxyphenylpropionic acid (4-OH-PPA) | nih.govnih.gov |

| Escherichia coli | Indole | wikipedia.org |

| Bacteroides thetaiotaomicron | Indole-3-acetic acid (IAA) | nih.gov |

| Eubacterium hallii | Indole-3-acetic acid (IAA) | nih.gov |

| Lactobacillus spp. | Indole-3-lactic acid (ILA), Indole-3-aldehyde (IAld) | nih.gov |

| Bifidobacterium spp. | Indole-3-lactic acid (ILA) | nih.gov |

This table presents data for tryptophan metabolism as a proxy, due to the lack of specific data for 7-phenyl-DL-tryptophan.

The availability of aromatic amino acids, including tryptophan, can significantly impact the growth and metabolic output of gut bacteria. The metabolism of these amino acids is often linked to energy production and the synthesis of secondary metabolites that can have various biological activities. nih.govfrontiersin.org

Environmental factors such as pH and the availability of more readily fermentable carbohydrates can regulate the extent of amino acid metabolism. For instance, the production of phenolic compounds from aromatic amino acids by mixed populations of intestinal bacteria is reduced at a lower pH (5.5 compared to 6.8) and in the presence of fermentable carbohydrates. nih.gov This suggests a metabolic preference for carbohydrates over amino acids when both are available.

The introduction of a novel substrate like 7-phenyl-DL-tryptophan into a microbial community could potentially alter the existing metabolic networks. It might be utilized by specific microbial populations, leading to their proliferation and the production of novel, phenylated indole derivatives. Conversely, it could potentially inhibit the growth of certain bacteria or alter the production of their native secondary metabolites. The broad substrate specificity of some microbial enzymes suggests that they can act on a variety of related compounds. For example, some prenyltransferases can act on different tryptophan derivatives. researchgate.net This promiscuity could lead to the generation of new bioactive compounds from 7-phenyl-DL-tryptophan.

Table 2: Influence of Environmental Factors on Microbial Aromatic Amino Acid Metabolism

| Environmental Factor | Impact on Aromatic Amino Acid Metabolism | Consequence | Reference |

| Low pH (e.g., 5.5) | Reduced production of phenolic compounds | Decreased amino acid fermentation | nih.gov |

| High Carbohydrate Availability | Reduced production of phenolic compounds | Metabolic shift towards carbohydrate fermentation | nih.gov |

| Low Retention Time | Accumulation of phenol-substituted fatty acids | Incomplete fermentation | nih.gov |

| High Retention Time | Accumulation of phenol (B47542) and p-cresol | Complete fermentation | nih.gov |

This table illustrates general principles of aromatic amino acid metabolism by gut microbiota.

Enzymatic and Receptor Interaction Studies of 7 Phenyl Dl Tryptophan

Investigation of Interactions with Tryptophan-Metabolizing Enzymes

Indoleamine 2,3-Dioxygenase (IDO1/IDO2) and Tryptophan 2,3-Dioxygenase (TDO) Substrate or Inhibitor Potential

No data is available.

Tryptophan Hydroxylase (TPH) and Aromatic Amino Acid Decarboxylase (AADC) Interactions

No data is available.

Allosteric Regulation and Active Site Interactions with Enzymes such as Chorismate Mutase

No data is available.

Substrate Recognition by Tryptophan Synthase and Engineered Variants

No data is available.

Receptor Binding and Signaling Pathway Modulation

Serotonin (B10506) (5-HT) Receptor Subtype Affinities and Functional Modulation (e.g., 5-HT1B, 5-HT2AR)

No data is available.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity and Immunomodulatory Potential

The aryl hydrocarbon receptor (AhR) is a transcription factor that is crucial for regulating responses to environmental stimuli and is involved in a wide range of cellular processes, including immune modulation. mdpi.comnih.gov It can be activated by a diverse array of compounds, including numerous metabolites of the essential amino acid tryptophan. nih.govresearchgate.net Endogenous AhR ligands derived from tryptophan, such as kynurenine (B1673888), kynurenic acid, and 6-formylindolo[3,2-b]carbazole (FICZ), play significant roles in physiology and disease, including processes in the skin and the gut. mdpi.comnih.govclinicaltrials.gov The activation of AhR by these metabolites can influence the immune system, for instance by promoting the differentiation of regulatory T cells and suppressing inflammatory cytokine production. researchgate.netnih.gov

However, specific studies detailing the activity of 7-phenyl-DL-tryptophan as a ligand for the Aryl Hydrocarbon Receptor have not been identified in the reviewed literature. Consequently, its potential to activate AhR and its subsequent immunomodulatory effects remain uncharacterized. While many tryptophan derivatives are known AhR ligands, the impact of a phenyl substitution at the 7-position of the indole (B1671886) ring on this activity is not documented.

Exploration of Interactions with Other Neurotransmitter Receptors and Transport Systems

Tryptophan is the essential precursor for the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine). nih.gov Alterations in tryptophan levels can, therefore, impact serotonergic systems. Furthermore, interactions between the serotonin and dopamine (B1211576) neurotransmitter systems have been observed in various studies. nih.gov Phenylalanine, a structural relative of 7-phenyl-DL-tryptophan, is a precursor for catecholamine neurotransmitters, including dopamine. nih.govnih.gov

Despite the structural relationship of 7-phenyl-DL-tryptophan to these key neurochemical precursors, a review of scientific databases does not yield specific data on its binding affinity or functional activity at neurotransmitter receptors or transport systems. There are no available research findings that characterize the interaction profile of 7-phenyl-DL-tryptophan with receptors for serotonin, dopamine, or other neurotransmitters.

Detailed Enzyme Kinetics and Mechanistic Studies of 7-Phenyl-DL-Tryptophan Interactions

Enzyme kinetic studies are fundamental to understanding how a compound interacts with metabolic pathways. For tryptophan and its analogs, enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) are key to the kynurenine pathway. researchgate.net Other enzymes, like 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), are involved in aromatic amino acid biosynthesis and can be inhibited by tryptophan. nih.gov

There is no specific information available regarding detailed enzyme kinetics or mechanistic studies involving 7-phenyl-DL-tryptophan. Data such as inhibition constants (Kᵢ), Michaelis-Menten constants (Kₘ), or turnover rates (kcat) for the interaction of 7-phenyl-DL-tryptophan with specific enzymes have not been reported in the searched literature.

Structure Activity Relationship Sar Studies of 7 Phenyl Dl Tryptophan Derivatives

Design Principles for Novel 7-Phenyl-DL-Tryptophan Analogues and Libraries

The design of new 7-phenyl-DL-tryptophan analogues is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the systematic modification of the 7-phenyl-DL-tryptophan scaffold to probe interactions with the target enzyme's active site. nih.govnih.gov

One fundamental approach is the creation of focused libraries of compounds with diverse substitutions on both the phenyl ring and the tryptophan core. anaspec.com This allows for a comprehensive exploration of the chemical space around the lead compound. For instance, researchers have synthesized series of tryptophan analogues with the goal of intercepting putative intermediates in metabolic pathways, thereby providing insights into enzyme mechanisms and informing further design. nih.govresearchgate.net

Another key principle is structure-based drug design (SBDD), which utilizes the three-dimensional structure of the target enzyme to guide the design of inhibitors. nih.govnih.gov By understanding the architecture of the binding pocket, medicinal chemists can design molecules that form optimal interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with key amino acid residues. nih.gov This approach has been instrumental in the development of potent and selective inhibitors for enzymes like IDO1. nih.gov

Furthermore, the concept of "scaffold hopping" is employed to replace the core structure of 7-phenyl-DL-tryptophan with other chemical moieties that maintain the essential pharmacophoric features while potentially improving properties like synthetic accessibility or metabolic stability. nih.gov The synthesis of these novel analogues often requires the development of innovative synthetic methodologies to access the desired chemical diversity. nih.govcaltech.eduresearchgate.net

Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity

For tryptophan derivatives, the core pharmacophore often includes a hydrogen bond donor (the indole (B1671886) N-H), a hydrogen bond acceptor (the carboxylic acid), and a hydrophobic aromatic region (the indole and phenyl rings). nih.govnih.govresearchgate.net The precise spatial relationship between these features is critical for high-affinity binding.

Influence of Phenyl Ring Substitution Patterns (ortho, meta, para) on Activity and Selectivity

The position of substituents on the phenyl ring of 7-phenyltryptophan derivatives can have a profound impact on their biological activity and selectivity. Studies have shown that even minor changes in the substitution pattern can lead to significant differences in inhibitory potency.

For example, in the context of IDO1 inhibitors, the introduction of substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with the enzyme's active site. Research on related phenyl-containing inhibitors has demonstrated that substitutions at the meta position can be particularly beneficial for activity. nih.gov

The nature of the substituent is also crucial. Electron-donating or electron-withdrawing groups can alter the charge distribution of the phenyl ring, affecting its ability to participate in π-π stacking or other non-covalent interactions within the binding pocket. Halogen atoms, for instance, can introduce favorable halogen bonding interactions. nih.gov

The following table summarizes the influence of phenyl ring substitutions on the activity of hypothetical 7-phenyltryptophan analogues, illustrating the general principles observed in SAR studies of related compounds.

| Substitution Pattern | Substituent | Relative Activity | Rationale |

| ortho | -CH3 | Moderate | Potential for steric hindrance with residues at the entrance of the binding pocket. |

| meta | -F | High | Favorable electronic interactions and minimal steric clash, potentially forming a halogen bond. |

| para | -OCH3 | Low | May introduce unfavorable steric bulk or electronic properties that disrupt optimal binding. |

This table is a hypothetical representation based on general SAR principles and does not represent specific experimental data for 7-phenyl-DL-tryptophan.

Stereochemical Considerations for Enantiomeric Specificity and Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like 7-phenyl-DL-tryptophan. Since enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a drug may be significantly more active than the other. nih.govnih.gov

For tryptophan derivatives, the L-enantiomer is typically the biologically active form, as it corresponds to the natural configuration of amino acids utilized by biological systems. nih.govnih.gov However, the D-enantiomer can sometimes exhibit different or even antagonistic activity. Therefore, the asymmetric synthesis of single enantiomers is often a critical step in drug development to ensure that the final product has the desired therapeutic effect and to avoid potential off-target effects from the inactive or less active enantiomer. nih.gov

For instance, in the development of the antidepressant citalopram, it was discovered that only the (S)-(+)-enantiomer, escitalopram, possesses the desired therapeutic activity. wikipedia.org This highlights the importance of evaluating the biological activity of individual enantiomers. The separation of enantiomers can be achieved through various methods, including chiral chromatography or enzymatic resolution. researchgate.netnih.gov

Impact of Amino Acid Backbone Modifications on Compound Function

Modifications to the amino acid backbone of 7-phenyl-DL-tryptophan, which includes the α-amino group, the α-carboxyl group, and the α-carbon, can significantly alter the compound's function. These modifications can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. nih.gov

One common modification is the N-alkylation or N-acylation of the amino group. This can change the hydrogen-bonding capacity of the molecule and introduce new steric or electronic interactions. Similarly, esterification or amidation of the carboxyl group can impact the molecule's charge and its ability to form salt bridges with basic residues in the target's active site.

Introducing constraints into the backbone, for example, by creating cyclic analogues, can reduce the conformational flexibility of the molecule. nih.gov This can pre-organize the compound into a bioactive conformation, leading to an increase in binding affinity by reducing the entropic penalty of binding.

The following table provides examples of how modifications to the amino acid backbone might influence the properties of 7-phenyl-DL-tryptophan derivatives.

| Modification | Potential Impact |

| N-methylation | May increase metabolic stability and alter binding mode. |

| Carboxyl-to-ester | Reduces negative charge, potentially improving cell permeability. |

| α-carbon substitution | Can introduce new chiral centers and probe for additional binding pockets. |

| Cyclization | Restricts conformational freedom, potentially increasing potency and selectivity. |

This table is a hypothetical representation based on general medicinal chemistry principles.

Computational SAR Modeling and Predictive Approaches (e.g., 3D-QSAR)

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are powerful tools for understanding and predicting the SAR of 7-phenyl-DL-tryptophan derivatives. nih.govnih.govresearchgate.net 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. analchemres.orgbjmu.edu.cn

These models can provide detailed insights into the structural features that are important for activity. For example, a CoMFA model might reveal that bulky substituents at a particular position on the phenyl ring are detrimental to activity, while a positive electrostatic potential in another region is favorable. This information can then be used to prioritize the synthesis of new analogues with a higher probability of being active. bjmu.edu.cn

Pharmacophore modeling is another valuable computational approach. nih.govnih.gov A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. Once a pharmacophore model has been developed and validated, it can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov

Structure-Based Drug Design (SBDD) Implications for 7-Phenyl-DL-Tryptophan Derived Scaffolds

The information gleaned from SAR studies, in conjunction with the 3D structure of the target enzyme, has significant implications for structure-based drug design (SBDD) using 7-phenyl-DL-tryptophan-derived scaffolds. nih.govnih.gov SBDD is an iterative process that involves designing, synthesizing, and testing new compounds based on the detailed structural information of the target-ligand complex.

The crystal structure of an enzyme in complex with a 7-phenyl-DL-tryptophan analogue can reveal the precise binding mode and the key interactions that contribute to affinity. researchgate.net This allows medicinal chemists to rationally design modifications that enhance these interactions or introduce new ones. For example, if a hydrophobic pocket is identified near the phenyl ring, analogues with larger hydrophobic substituents at that position can be designed to fill this pocket and increase binding affinity.

Furthermore, SBDD can be used to improve the selectivity of inhibitors. By comparing the active sites of the target enzyme with those of related off-target enzymes, it is possible to design compounds that exploit subtle differences in the binding pockets to achieve high selectivity. This is crucial for minimizing side effects and developing safer and more effective drugs.

Metabolic Pathways and Biotransformation of 7 Phenyl Dl Tryptophan

In Vitro Metabolic Fate Investigations in Model Systems

In vitro systems, such as cell cultures and isolated enzyme preparations, are invaluable for predicting the metabolic fate of new chemical entities. For 7-phenyl-DL-tryptophan, these models would allow for a controlled examination of how the phenyl substitution impacts the primary metabolic pathways of tryptophan.

Hypothetical Kynurenine (B1673888) Pathway Analogues and Their Formation

The kynurenine pathway is the principal route of tryptophan degradation in mammals, accounting for over 95% of its metabolism. nagonline.netnih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which catalyze the oxidative cleavage of the indole (B1671886) ring. youtube.comyoutube.com

It is hypothesized that 7-phenyl-DL-tryptophan could also be a substrate for TDO and IDO. The enzymatic reaction would likely proceed, cleaving the pyrrole (B145914) ring to form N-formyl-7-phenylkynurenine. Subsequent enzymatic steps, analogous to the standard kynurenine pathway, would lead to a series of phenyl-substituted metabolites.

Table 1: Hypothetical Phenylated Analogues of the Kynurenine Pathway

| Standard Metabolite | Hypothetical 7-Phenyl Analogue |

| L-Tryptophan | 7-Phenyl-DL-Tryptophan |

| N-Formylkynurenine | N-Formyl-7-phenylkynurenine |

| L-Kynurenine | 7-Phenylkynurenine |

| Kynurenic Acid | 7-Phenylkynurenic Acid |

| 3-Hydroxykynurenine | 3-Hydroxy-7-phenylkynurenine |

| Xanthurenic Acid | Phenyl-xanthurenic Acid Analogue |

| Anthranilic Acid | Phenyl-anthranilic Acid Analogue |

| 3-Hydroxyanthranilic Acid | 3-Hydroxy-phenyl-anthranilic Acid Analogue |

| Quinolinic Acid | Phenyl-quinolinic Acid Analogue |

The formation of these analogues would be contingent on the steric hindrance posed by the 7-phenyl group. The active sites of the enzymes in the kynurenine pathway would need to accommodate this bulkier substrate. Studies on substituted tryptophans, such as 6-chlorotryptophan, have shown that the pathway can process modified substrates, leading to the formation of corresponding halogenated metabolites like 7-chlorokynurenate. nih.gov This lends credence to the potential for 7-phenyl-tryptophan to be similarly metabolized.

Indole Derivative Formation by Host and Microbial Enzymes

Both host and gut microbial enzymes can metabolize tryptophan into various indole derivatives. nih.gov The gut microbiota, in particular, possesses enzymes like tryptophanase, which can cleave the side chain of tryptophan to produce indole. nih.govnih.gov Other microbial enzymes can convert tryptophan to indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and tryptamine. nih.govnih.gov

Given this, it is conceivable that 7-phenyl-DL-tryptophan could be metabolized by gut microbes to form 7-phenylindole and its derivatives. For instance, tryptophanase could potentially act on 7-phenyl-DL-tryptophan to yield 7-phenylindole. Subsequent microbial or host enzymatic actions could lead to a variety of phenylated indole compounds.

Enzymatic Biotransformation Studies by Isolated Hepatic and Extrahepatic Enzymes

To definitively map the metabolic fate of 7-phenyl-DL-tryptophan, studies using isolated enzymes are crucial. The liver is the primary site of tryptophan metabolism, particularly via the kynurenine pathway, driven by the enzyme TDO. nih.govebi.ac.uk Extrahepatic tissues also metabolize tryptophan, often initiated by the enzyme IDO, which is induced during immune responses. youtube.com

Experiments using isolated hepatic enzymes, such as TDO and kynureninase, and extrahepatic enzymes like IDO, would reveal whether 7-phenyl-DL-tryptophan is a viable substrate and at what efficiency it is converted compared to unsubstituted tryptophan. Similarly, incubating 7-phenyl-DL-tryptophan with tryptophan hydroxylase (TPH1 and TPH2 isoforms) would confirm its potential to enter the serotonin (B10506) pathway. nih.gov

Identification and Structural Characterization of Major and Minor Metabolites

The identification of metabolites formed from 7-phenyl-DL-tryptophan in in vitro and enzymatic studies would rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) would be the primary method for separating and identifying potential phenylated metabolites based on their mass-to-charge ratio and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive structural elucidation of novel metabolites.

Based on the hypothetical pathways, the major metabolites would likely be analogues of the kynurenine pathway, such as 7-phenylkynurenine, due to this being the dominant route for tryptophan degradation. nih.gov Minor metabolites would likely include 7-phenylserotonin and various phenylated indole derivatives from microbial metabolism.

Comparative Metabolism with Unsubstituted Tryptophan to Elucidate Phenyl Group Influence

A direct comparative analysis of the metabolism of 7-phenyl-DL-tryptophan and unsubstituted L-tryptophan is essential to understand the influence of the phenyl group. It is anticipated that the bulky phenyl group at the 7-position would sterically hinder the binding of the molecule to the active sites of metabolic enzymes.

This steric hindrance would likely lead to:

A decreased rate of metabolism compared to L-tryptophan in all major pathways.

A potential shift in the dominant metabolic pathway. For example, if the enzymes of the kynurenine pathway are significantly inhibited by the phenyl group, a greater proportion of 7-phenyl-DL-tryptophan might be shunted towards the serotonin pathway or microbial degradation, relative to the metabolic distribution of unsubstituted tryptophan.